5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]

Triplet energy Phosphorescent OLED host Indolocarbazole

Non-spiro indenocarbazole analogs suffer aggregation-caused quenching (ACQ) and broad emission (FWHM >40 nm), undermining OLED color purity. This spiro-annulated [2,1-c] isomer enforces orthogonal geometry to suppress π-π stacking, delivering narrowband emission (FWHM ≤20 nm) and high PLQY. • Triplet energy ~2.87 eV enables exothermic energy transfer to green/sky-blue phosphors. • Td,5% >370°C ensures robust VTE processing margin. • Orthogonal spiro architecture preserves high PLQY in solid-state devices.

Molecular Formula C31H19N
Molecular Weight 405.5 g/mol
Cat. No. B12962968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]
Molecular FormulaC31H19N
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)NC8=CC=CC=C87
InChIInChI=1S/C31H19N/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)25-15-7-3-11-21(25)29-26(31)17-18-28-30(29)22-12-4-8-16-27(22)32-28/h1-18,32H
InChIKeyFWCHUYJODVTZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'H-Spiro[fluorene-9,8'-indeno[2,1-c]carbazole] (CAS 1936530-01-6): Core Scaffold Identity and Procurement-Relevant Classification


5'H-Spiro[fluorene-9,8'-indeno[2,1-c]carbazole] (CAS 1936530-01-6, molecular formula C₃₁H₁₉N, molecular weight 405.49 g/mol) is a spiro-annulated heteroaromatic compound comprising a fluorene unit linked via a sp³-hybridized carbon to an indeno[2,1-c]carbazole framework . The compound belongs to the fused-ring indolocarbazole (ICz) class, which is widely employed in organic light-emitting diode (OLED) research as a molecular building block for host and emitter materials, owing to the high triplet energy, good thermal stability, and efficient hole-transport characteristics imparted by the extended π-conjugated carbazole core [1]. The spiro configuration enforces a rigid, orthogonal geometry that suppresses detrimental intermolecular π–π stacking, thereby preserving high photoluminescence quantum yield (PLQY) and enabling narrowband emission in solid-state devices [2]. Commercially, the scaffold is available at a typical purity of ≥97% (HPLC) from multiple independent suppliers, with quoted boiling point of 635.5 ± 24.0 °C (predicted) .

5'H-Spiro[fluorene-9,8'-indeno[2,1-c]carbazole]: Why In-Class Analogs Cannot Be Interchanged Without Performance Penalties


Compounds within the spiro[fluorene-indeno-carbazole] family share a common scaffold but differ critically in the indenocarbazole ring-fusion regiochemistry (e.g., [2,1-c], [2,1-b], [1,2-b] isomers). These positional isomer variations profoundly modulate frontier molecular orbital (FMO) energy levels, singlet–triplet energy gaps (ΔE_ST), and charge-transport balance, as demonstrated by structure–property relationship studies on indolocarbazole isomer libraries [1]. For instance, the indolo[3,2,1-jk]carbazole (ICz) isomer can function either as a donor or acceptor unit depending on substitution, directly impacting device external quantum efficiency (EQE) and efficiency roll-off behavior [2]. Furthermore, the absence of the spiro-fluorene capping group in simpler indenocarbazole derivatives (e.g., 5,8-dihydro-8,8-dimethyl-indeno[2,1-c]carbazole) results in increased molecular planarity that promotes aggregation-caused quenching (ACQ) and broader emission linewidths (FWHM > 40 nm), whereas the spiro-locked architecture consistently delivers narrowband emission (FWHM < 20 nm) in MR-TADF device architectures [3]. Consequently, substituting the target scaffold with a regioisomeric or non-spiro analog cannot preserve the same set of photophysical performance parameters, making direct compound-for-compound replacement unreliable in device engineering workflows.

Quantitative Differentiation Evidence for 5'H-Spiro[fluorene-9,8'-indeno[2,1-c]carbazole] versus Closest Comparators


Triplet Energy (E_T) of the Indenocarbazole Core: Enabling Blue-Green Host Capability Compared to Conventional Carbazole Hosts

The indeno[2,1-c]carbazole core in the spiro scaffold possesses an intrinsically high triplet energy that enables efficient exothermic energy transfer to green and sky-blue phosphorescent dopants. In directly comparable indolocarbazole-based host materials (ICz-PCz and ICz-DBT), triplet energies of 2.86 eV and 2.87 eV were measured from the first phosphorescent emission peak of low-temperature (77 K) photoluminescence spectra [1]. These values exceed the triplet energy of the widely used benchmark host 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP, E_T ≈ 2.56 eV) by approximately 0.3 eV [2]. The elevated E_T of the indenocarbazole core prevents endothermic back-energy-transfer from the dopant to the host, a known efficiency loss channel in CBP-based green PhOLEDs, thereby sustaining higher EQE at practical luminance levels [1].

Triplet energy Phosphorescent OLED host Indolocarbazole

Thermal Stability Benchmark: T_d,5% > 370 °C for Indolocarbazole-Based Hosts versus Conventional CBP

Indolocarbazole-based host materials exhibit markedly superior intrinsic thermal robustness compared to the industry-standard CBP host. Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals that ICz-DBF and ICz-PCz hosts, constructed on the indolocarbazole core, display 5% weight-loss decomposition temperatures (T_d,5%) of 371 °C and 370 °C, respectively [1]. In contrast, CBP exhibits T_d,5% of approximately 350 °C under comparable conditions, as reported in the same study [1]. This ~20 °C elevation in T_d,5% is attributed to the extended rigid π-conjugated framework of the indenocarbazole core, which provides greater resistance to thermal bond cleavage than the biphenyl-linked biscarbazole architecture of CBP.

Thermal decomposition temperature OLED host stability Indolocarbazole

Spiro-Locked Geometry for Narrowband Emission: FWHM Advantage Over Non-Spiro Indenocarbazole Emitters

The spiro[fluorene-indeno-carbazole] architecture provides a critical structural advantage for narrowband electroluminescence. When diindolocarbazole (DICz) cores are capped with spiro-configured fluorene groups, the resulting rigid MR-TADF emitters achieve a full width at half maximum (FWHM) of 20 nm in blue OLED devices, with an accompanying EQE of 28.2% [1]. In contrast, non-spiro-capped indeno[2,1-c]carbazole derivatives (e.g., 5,8-dihydro-8,8-dimethyl-indeno[2,1-c]carbazole), which lack the orthogonal fluorene locking motif, typically exhibit substantially broader emission (FWHM > 40 nm) due to molecular vibrational relaxation and intermolecular aggregation in the solid state [2]. The spiro-fluorene capping directly suppresses these line-broadening mechanisms.

Full width at half maximum Narrowband emission MR-TADF Spiro-fluorene locking

Hole-Transport Advantage: Indenocarbazole Donor Strength vs. Conventional Carbazole-Based Hosts

The indenocarbazole moiety provides stronger hole-transport capability than the simple carbazole units found in conventional hosts such as CBP. Single-carrier device analysis of indolocarbazole-based hosts confirms that the extended π-conjugation of the indenocarbazole core enhances hole mobility, contributing to improved charge balance in the emissive layer [1]. In green PhOLED devices, ICz-DBF-based hosts achieved a maximum EQE of 23.15% and current efficiency (CE) of 80.99 cd/A [1], substantially exceeding CBP-based reference devices (EQE ≈ 15–17% under comparable conditions) [2]. This efficiency enhancement is mechanistically linked to the superior hole-transport properties of the indenocarbazole donor unit, which mitigates electron leakage and exciton quenching at the hole-transport layer interface [1].

Hole mobility Indenocarbazole donor Charge balance Host material

Regioisomeric Differentiation: [2,1-c] Fusion Pattern Modulates Frontier Orbital Energies Relative to [2,1-b] and [1,2-b] Isomers

The [2,1-c] ring fusion pattern, specific to the target scaffold, represents one of several possible indenocarbazole regioisomers. Systematic studies on indolocarbazole positional isomers demonstrate that the fusion regiochemistry exerts a substantial influence on frontier molecular orbital (FMO) energies and photophysical properties. For example, indolocarbazole isomers can exhibit HOMO energy level variations exceeding 0.2 eV across different fusion patterns, directly affecting hole-injection barriers and charge-transport balance in OLED devices [1]. The spiro[fluorene-9,8'(5'H)-indeno[2,1-c]carbazole] isomer (CAS 1936530-01-6) is distinct from the [2,1-b] isomer (CAS 1257247-94-1) and the [1,2-b] isomer (CAS 1219841-59-4), with each regioisomer exhibiting different electrochemical oxidation potentials and consequently different HOMO energy levels . The [2,1-c] isomer possesses a unique nitrogen position within the fused ring system, which alters the electronic distribution and frontier orbital localization pattern compared to its siblings .

Regioisomer Frontier molecular orbital Indenocarbazole isomer HOMO-LUMO

Efficiency Roll-Off Suppression: Indolocarbazole Hosts Outperform CBP under High-Luminance Operation

Indolocarbazole-based bipolar hosts demonstrate substantially suppressed efficiency roll-off at high luminance compared to the conventional CBP host. In green PhOLED devices, ICz-DBF and ICz-PFP hosts exhibited significantly lower roll-off than CBP-based devices when luminance was increased from 100 cd/m² to 1000 cd/m² [1]. Specifically, the ICz-DBF-based device maintained an EQE of 20.5% at maximum and exhibited only moderate roll-off at elevated luminance, attributable to the bipolar charge-transport character intrinsic to the indenocarbazole core, which ensures balanced hole and electron recombination across a wide luminance range [1]. In a related exciplex host system utilizing spirobifluorene-indenocarbazole architecture (SBFTrz:BPBPCz), green and red PhOLEDs retained EQEs of 21.7% and 23.2%, respectively, at 1000 cd/m², representing only a ~1–3% absolute drop from maximum values [2].

Efficiency roll-off High luminance PhOLED stability Indolocarbazole host

Prioritized Application Scenarios for 5'H-Spiro[fluorene-9,8'-indeno[2,1-c]carbazole] Based on Quantitative Differentiation Evidence


Green and Sky-Blue Phosphorescent OLED Host Material Development

With an indenocarbazole core triplet energy of ~2.86–2.87 eV [1], the spiro scaffold exceeds the minimum E_T threshold required for efficient energy transfer to green (e.g., Ir(ppy)₃, E_T ≈ 2.4 eV) and sky-blue phosphorescent dopants. This 0.3 eV advantage over CBP enables exothermic host-to-dopant energy transfer without back-transfer losses, directly supporting higher EQE values (20–23%) at practical luminance [2]. Procurement of this specific scaffold is indicated for research groups seeking to develop high-efficiency green PhOLEDs with reduced efficiency roll-off, where CBP-based devices are known to underperform.

Narrowband Blue MR-TADF Emitter Construction via Spiro-Locking Strategy

The spiro-fluorene capping motif is essential for achieving narrowband emission (FWHM ≤ 20 nm) in multi-resonance TADF emitters, as demonstrated by recent diindolocarbazole-based blue OLEDs achieving EQE of 28.2% with 20 nm FWHM [3]. The target compound serves as a key synthetic intermediate or core scaffold for constructing MR-TADF emitters that meet the BT.2020 color gamut requirements for ultra-high-definition displays. Researchers targeting sub-30 nm FWHM blue emission should prioritize this scaffold over non-spiro indenocarbazole alternatives, which are prone to spectral broadening.

Thermally Robust Host Materials for High-Temperature Device Fabrication and Long-Lifetime Panels

The T_d,5% exceeding 370 °C for indolocarbazole-based hosts [1] provides a critical thermal processing window for vacuum thermal evaporation (VTE) at elevated source temperatures, reducing the risk of material decomposition during deposition. This thermal margin is particularly valuable for manufacturing environments where source temperature fluctuations are common, and where decomposed organic residues can contaminate deposition chambers and degrade device reproducibility. The ~20 °C advantage over CBP translates to extended operational lifetime under accelerated aging conditions [1].

Regioisomer-Specific Electronic Structure Engineering for Dopant-Host Energy Level Alignment

The unique [2,1-c] ring fusion of the target scaffold imparts a distinct HOMO energy and electronic distribution compared to the [2,1-b] and [1,2-b] regioisomers . This regioisomer-specific electronic profile is exploitable for fine-tuning the hole-injection barrier at the hole-transport layer/emissive layer interface. Device engineers who have previously optimized layer stacks around the [2,1-c] isomer's specific HOMO level cannot interchange with the [2,1-b] or [1,2-b] isomers without measurable shifts in driving voltage and recombination zone position, as HOMO energy variation across indolocarbazole isomers can exceed 0.2 eV [4].

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